molecular formula C9H6N4O3S3 B14499623 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one CAS No. 64705-12-0

6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one

Cat. No.: B14499623
CAS No.: 64705-12-0
M. Wt: 314.4 g/mol
InChI Key: HNGOTGQJQPFWGA-UHFFFAOYSA-N
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Description

6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a thiazolidin ring, a nitro group, and a hydrazinylidene moiety, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by cyclization to form the thiazolidin ring . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit oxidative enzymes, reducing oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one apart is its combination of the thiazolidin ring, nitro group, and hydrazinylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

64705-12-0

Molecular Formula

C9H6N4O3S3

Molecular Weight

314.4 g/mol

IUPAC Name

5-[(2-hydroxy-5-nitrophenyl)diazenyl]-1,3-thiazolidine-2,4-dithione

InChI

InChI=1S/C9H6N4O3S3/c14-6-2-1-4(13(15)16)3-5(6)11-12-8-7(17)10-9(18)19-8/h1-3,8,14H,(H,10,17,18)

InChI Key

HNGOTGQJQPFWGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2C(=S)NC(=S)S2)O

Origin of Product

United States

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